molecular formula C7H3Cl4NO B13685524 2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride

2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13685524
M. Wt: 258.9 g/mol
InChI Key: CUVQYDCWJZRCQB-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H3Cl3NO2. It is known for its unique structure, which includes three chlorine atoms and a hydroxybenzenecarboximidoyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the chlorination of hydroxybenzenecarboximidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 4, and 6 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove chlorine atoms.

    Hydrolysis: The compound can be hydrolyzed to form hydroxybenzenecarboximidoyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidoyl derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound .

Scientific Research Applications

2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is used in biochemical studies to investigate the effects of chlorinated compounds on biological systems.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride
  • 2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride
  • 2,4,6-Trichlorophenol

Uniqueness

2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of three chlorine atoms at specific positions on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various chemical reactions and applications in scientific research .

Properties

Molecular Formula

C7H3Cl4NO

Molecular Weight

258.9 g/mol

IUPAC Name

2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3Cl4NO/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H

InChI Key

CUVQYDCWJZRCQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)Cl

Origin of Product

United States

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